molecular formula C19H30O5 B1678441 Piperonyl butoxide CAS No. 51-03-6

Piperonyl butoxide

Cat. No.: B1678441
CAS No.: 51-03-6
M. Wt: 338.4 g/mol
InChI Key: FIPWRIJSWJWJAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperonyl butoxide (PBO) is an organic compound that is primarily used as a synergist in pesticide formulations . The primary target of PBO is the mixed-function oxidase (MFO) system, also known as the cytochrome P450 system, of insects .

Mode of Action

PBO acts by inhibiting the MFO system of insects . The MFO system is the insect’s natural defense mechanism that causes the oxidative breakdown of insecticides . By inhibiting this system, PBO promotes higher levels of insecticide within the insect, thereby increasing the efficacy of the insecticide .

Biochemical Pathways

The key biochemical pathway affected by PBO is the MFO system of insects . This system is responsible for the detoxification and breakdown of insecticides. When PBO inhibits this system, it prevents the breakdown of insecticides, leading to an increase in their concentration and potency .

Pharmacokinetics

It is known that pbo is used in large quantities for crop treatments, stored grain protection, disinfestation of grain storage facilities, and indoor uses . It is also a regular contaminant in stored grains, and subsequently in corresponding cereal food products and meat via feed uses .

Result of Action

The primary result of PBO’s action is the increased efficacy of insecticides . By inhibiting the MFO system, PBO allows for higher levels of insecticide to remain active within the insect, thereby increasing the insecticide’s lethal effect . This means insects are less likely to recover from the combination of PBO and insecticides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PBO. For instance, PBO is often used in combination with insecticides in various environments, such as crop fields, grain storage facilities, and indoor spaces . The effectiveness of PBO can also be influenced by the type of insecticide it is combined with, as well as the specific pests being targeted . Furthermore, PBO is considered a possible human carcinogen and a suspected endocrine disruptor, which has led to its ban in Organic Farming in some countries .

Biochemical Analysis

Biochemical Properties

Piperonylbutoxide works by inhibiting the mixed-function oxidase (MFO) system of insects . The MFO system is the insects’ natural defense mechanism that causes the oxidative breakdown of insecticides . By inhibiting this system, Piperonylbutoxide promotes higher levels of insecticide, allowing for lower doses to be used for a lethal effect .

Cellular Effects

Piperonylbutoxide does not directly harm insects. Instead, it works by increasing the effectiveness of insecticides . It inhibits enzymes in the insects’ bodies that break down some insecticides, allowing the insecticides more time to work . This means insects are less likely to recover from the combination of Piperonylbutoxide and insecticides .

Molecular Mechanism

The molecular mechanism of Piperonylbutoxide involves inhibiting the mixed-function oxidase (MFO) system of an insect . The MFO system is the insects’ natural defense mechanism that causes the oxidative breakdown of insecticides . By inhibiting this system, Piperonylbutoxide promotes higher levels of insecticide, allowing for lower doses to be used for a lethal effect .

Temporal Effects in Laboratory Settings

In laboratory settings, Piperonylbutoxide has shown to increase the effectiveness of insecticides over time . It has been observed that even after 33 months, the effect of Piperonylbutoxide was still evident .

Dosage Effects in Animal Models

Piperonylbutoxide has an acute oral LD50 of more than 7500 mg/kg in cats and dogs, suggesting that it is quite safe for animal use . In mice exposed to Piperonylbutoxide during early development, abnormalities of the brain and face, including the uncommon birth condition holoprosencephaly, were dose-dependent .

Metabolic Pathways

Piperonylbutoxide is minimally absorbed in humans . Metabolism can occur at the propyl and glycol-derived side chains to produce the three metabolites MB, MC and MZ by cyclization, and in the heterocyclic ring .

Properties

IUPAC Name

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole
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InChI

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3
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InChI Key

FIPWRIJSWJWJAI-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2
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Molecular Formula

C19H30O5
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DSSTOX Substance ID

DTXSID1021166
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Molecular Weight

338.4 g/mol
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Physical Description

Piperonyl butoxide is a pale yellow to light brown liquid with a mild odor and a faint bitter taste. (NTP, 1992), Liquid, Pale yellow to light brown liquid with a mild odor; [CAMEO], OILY YELLOW-TO-BROWN LIQUID., Pale yellow to light brown liquid with a mild odor and a faint bitter taste.
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Boiling Point

356 °F at 1 mmHg (NTP, 1992), 180 °C at 1 mm Hg /Technical/, at 0.13kPa: 180 °C, 356 ° at 1 mmHg
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Flash Point

340 °F (NTP, 1992), 171 °C, 340 °F (171 °C) (open cup), 340 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible with methanol, ethanol, benzene, Freons, Geons, petroleum oils, and other organic solvents, In water, 14.3 mg/L at 25 °C, Solubility in water: none
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Density

1.04 to 1.07 at 68 °F (NTP, 1992), 1.06 at 20 °C, Relative density (water = 1): 1.1, 1.04-1.07
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Vapor Pressure

0.00000026 [mmHg]
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Mechanism of Action

Piperonyl butoxide is not a pesticide, but acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone. Piperonyl butoxide inhibits the mixed-function oxidase (MFO) system of an insect. The MFO system is the insects natural defense system and causes the oxidative breakdown of insecticides. Thus, by inhibiting this system piperonyl butoxide promotes higher levels of insecticide and allows for lower doses to be used for a lethal effect., To clarify the mechanism of piperonyl butoxide (PBO)-induced hepatocarcinogenesis in mice, male mice were subjected to a two-thirds partial hepatectomy, N-diethylnitrosamine (DEN) initiation, and a diet containing 0.6% PBO for eight weeks. The incidence of gamma-glutamyl transpeptidase (GGT)-positive foci and PCNA-positive cells was significantly increased in the DEN + PBO group compared with the DEN-alone group. Real-time reverse transcription-polymerase chain reaction (RT-PCR) analysis showed up-regulation of genes related to metabolism, such as cytochrome P450 1A1 and 2B10, and metabolic stress, such as Por, Nqo1, Nrf2, abcc3, and abcc4. Early responsive genes downstream of mitogen-activated protein kinase (MAPK), such as c-fos, c-jun, c-myc, and activating transcription factor 3 (ATF3), were also up-regulated in this group. Positive immunohistochemical staining for ATF3 was diffusely observed in nonproliferating hepatocytes of the DEN + PBO group, but altered foci were negative or weakly positive for ATF3. The nuclei of hepatocytes within ATF3-negative foci were positive for cyclin D. Thus PBO can induce oxidative stress, activate the MAPK pathway, and increase ATF3 transcript levels in hepatocytes outside the altered foci during the early stage of PBO-induced hepatocarcinogenesis in mice. ., ... Male F344 rats were administered piperonyl butoxide mixed in the diet at concentrations of 0 (negative control), 0.05, 0.2 or 2% for 2 days, 1, 2, and 4 weeks. As a positive control, phenobarbital was administered to rats for up to 4 weeks as a 0.1% solution in the drinking water. Increased liver weight, centrilobular hepatocellular hypertrophy due to increased smooth endoplasmic reticulum, decreased numbers and areas of connexin 32-positive spots per hepatocyte, and increased cell proliferation were observed in rats treated with 0.2 and 2% piperonyl butoxide. Similar results were obtained for 0.1% phenobarbital treated rats. Hepatocellular necrosis suggestive of hepatotoxicity was also observed in the 2% piperonyl butoxide group. These results indicate that the promoting mechanism of piperonyl butoxide in hepatocarcinogenesis is similar to that of phenobarbital, involving an ability to induce CYP isoenzymes and inhibit gap junctional intercellular communication. In addition, increased cell proliferation following hepatocellular necrosis may also play a role at high doses., Piperonyl butoxide (PBO) is an insecticide synergist known to inhibit the activity of cytochrome P450 enzymes. ... Little is known about how insects respond to PBO exposure at the gene transcription level. The authors have characterized the transcriptional response of the Drosophila melanogaster genome after PBO treatment, using both a custom-designed 'detox' microarray, containing cytochrome P450 (P450), glutathione S-transferase (GST) and esterase genes, and a full genome microarray. A subset of P450 and GST genes is identified, along with additional metabolic genes, that are induced by PBO. The gene set is an extremely similar gene set to that induced by phenobarbital, a compound for which pretreatment is known to confer tolerance to a range of insecticide compounds., Piperonyl butoxide (PBO), alpha-[2-(2-butoxyethoxy)ethoxy]-4,5-methylene-dioxy-2-propyltoluene, is widely used as a synergist for pyrethrins. In order to clarify the possible mechanism of non-genotoxic hepatocarcinogenesis induced by PBO, molecular pathological analyses consisting of low-density microarray analysis and real-time reverse transcriptase (RT)-PCR were performed in male ICR mice fed a basal powdered diet containing 6000 or 0 ppm PBO for 1, 4, or 8 weeks. The animals were sacrificed at weeks 1, 4, and 8, and the livers were histopathologically examined and analyzed for gene expression using the microarray at weeks 1 and 4 followed by real-time RT-PCR at each time point. Reactive oxygen species (ROS) products were also measured using liver microsomes. At each time point, the hepatocytes of PBO-treated mice showed centrilobular hypertrophy and increased lipofuscin deposition in Schmorl staining. The ROS products were significantly increased in the liver microsomes of PBO-treated mice. In the microarray analysis, the expression of oxidative and metabolic stress-related genes--cytochrome P450 (Cyp) 1A1, Cyp2A5 (week 1 only), Cyp2B9, Cyp2B10, and NADPH-cytochrome P450 oxidoreductase (Por) was over-expressed in mice given PBO at weeks 1 and 4. Fluctuations of these genes were confirmed by real-time RT-PCR in PBO-treated mice at each time point. In additional real-time RT-PCR, the expression of Cyclin D1 gene, key regulator of cell-cycle progression, and Xrcc5 gene, DNA damage repair-related gene, was significantly increased at each time point and at week 8, respectively. These results suggest the possibility that PBO has the potential to generate ROS via the metabolic pathway and to induce oxidative stress, including oxidative DNA damage, resulting in the induction of hepatocellular tumors in mice.
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Color/Form

Colorless liquid, Pale yellowish liquid, Light brown liquid

CAS No.

51-03-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does piperonylbutoxide exert its synergistic effect?

A1: Piperonylbutoxide primarily acts by inhibiting cytochrome P450 monooxygenases (P450s) in insects. [, , , ] These enzymes are crucial for detoxifying insecticides, and their inhibition by PBO allows the insecticide to remain active for a longer duration, thereby increasing its effectiveness. [, , ]

Q2: Does piperonylbutoxide directly kill insects?

A2: Piperonylbutoxide itself has limited insecticidal activity. Its primary role is to enhance the potency of other insecticides. [, , ]

Q3: Are there other mechanisms of action associated with piperonylbutoxide besides P450 inhibition?

A3: While P450 inhibition is the primary mechanism, research suggests PBO might also inhibit other detoxification enzymes like glutathione S-transferases (GSTs) to a lesser extent. [, , ]

Q4: What is the molecular formula and weight of piperonylbutoxide?

A4: Piperonylbutoxide has a molecular formula of C19H30O5 and a molecular weight of 338.45 g/mol.

Q5: Is piperonylbutoxide compatible with different insecticide formulations?

A5: Yes, piperonylbutoxide exhibits good compatibility with various insecticide formulations, including pyrethroids, organophosphates, and carbamates. [, ]

Q6: Does piperonylbutoxide have any catalytic properties itself?

A6: Piperonylbutoxide is not known to possess inherent catalytic properties. Its function relies on inhibiting enzymatic activity rather than catalyzing reactions. []

Q7: What are the major applications of piperonylbutoxide?

A7: Piperonylbutoxide finds extensive application as a synergist in various insecticide formulations used for controlling agricultural pests, household insects, and disease vectors. [, , , , ]

Q8: Have computational methods been employed to study piperonylbutoxide?

A8: Yes, computational chemistry techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been used to explore the interactions of PBO with P450s and predict its efficacy. [, ]

Q9: How do structural modifications of piperonylbutoxide affect its activity?

A9: Modifications to the piperonylbutoxide structure can significantly influence its potency and selectivity towards different P450 isoforms. [, ] For instance, alterations to the methylenedioxyphenyl moiety can alter its binding affinity to the enzyme's active site. []

Q10: What are some strategies employed to improve the stability and efficacy of piperonylbutoxide formulations?

A10: Encapsulation techniques and the use of stabilizing agents in formulations can help improve the shelf-life and bioavailability of piperonylbutoxide. []

Q11: Can insects develop resistance to piperonylbutoxide?

A11: While piperonylbutoxide itself doesn't directly target insects, its continuous use in conjunction with insecticides can contribute to the development of resistance. This is often linked to the upregulation of P450s or mutations that reduce PBO binding affinity. [, , , ]

Q12: How is piperonylbutoxide quantified in different matrices?

A12: Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS), are widely employed for the detection and quantification of piperonylbutoxide in environmental samples, food products, and biological matrices. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.